molecular formula C11H12ClN3 B1619120 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 212268-44-5

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1619120
CAS No.: 212268-44-5
M. Wt: 221.68 g/mol
InChI Key: ZQHBEEYPDFIIPH-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopentyl group at the 7-position. This compound is notable for its versatility and unique structure, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Mechanism of Action

Target of Action

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of various kinase inhibitors . It plays a crucial role in the development of potent kinase inhibitors, including promising candidates for cancer therapy . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in various biological functions.

Mode of Action

The compound interacts with its targets (kinases) by inhibiting their activity. This inhibition interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The disruption of this pathway can lead to a variety of diseases affecting the immune system .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. This pathway involves a chain of interactions between proteins in a cell, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The primary result of the action of this compound is the inhibition of kinase activity, leading to the disruption of the JAK-STAT signaling pathway . This disruption can have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes α-alkylation with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another method employs 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine as a starting material, which is treated with hydrochloric acid in water to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of efficient catalysts and purification techniques, such as recrystallization and chromatography, is also crucial in the large-scale production of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopentyl group at the 7-position, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBEEYPDFIIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334166
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-44-5
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212268-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (3.8 g, 95.3 mmol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 63.5 mmol) in DMF (50 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min, then warmed to room temperature. At this time Cyclopentylbromide (18.9 g, 127 mmol) was added and the reaction was heated to 60° C. After 4 h the reaction was cooled to 0° C. and quenched with water. The aqueous layer was extracted with EtOAc (3×), the combined organic layers were washed with water (1×), dried over Na2SO4, and concentrated. Purification by flash column chromatography (Hexanes/Ethyl acetate 9:1) afforded the title compound as a clear oil (10.6 g, 75%). MS: 222.1/224.1 (MH+); HPLC Rf: 5.77 min. (HPLC method 4).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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